molecular formula C10H18N2 B13678312 1-(5-Hexyn-1-yl)piperazine

1-(5-Hexyn-1-yl)piperazine

Cat. No.: B13678312
M. Wt: 166.26 g/mol
InChI Key: ZIBMVPCKRPPMDC-UHFFFAOYSA-N
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Description

1-(5-Hexyn-1-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hexyn-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Hexyn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine
  • 1-(3-Methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine

Comparison: 1-(5-Hexyn-1-yl)piperazine is unique due to the presence of the hexynyl group, which imparts distinct chemical properties compared to other piperazine derivatives.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-hex-5-ynylpiperazine

InChI

InChI=1S/C10H18N2/c1-2-3-4-5-8-12-9-6-11-7-10-12/h1,11H,3-10H2

InChI Key

ZIBMVPCKRPPMDC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCN1CCNCC1

Origin of Product

United States

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